

Cyclohexylamine carbonate as a chemical intermediate in nylon synthesis.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexylamine carbonate

Cat. No.: B1583402

[Get Quote](#)

Application Notes and Protocols: The Synthesis of Nylon

A Note on Cyclohexylamine Carbonate

Extensive research of publicly available scientific literature and patents does not indicate that **cyclohexylamine carbonate** is a primary or common chemical intermediate in the large-scale industrial synthesis of nylons, such as Nylon-6 or Nylon-6,6. While cyclohexylamine itself can be a precursor in some routes to caprolactam, the monomer for Nylon-6, its carbonate salt is not prominently featured in established manufacturing processes. Therefore, these application notes will focus on the well-documented and widely practiced industrial synthesis routes for Nylon-6 and Nylon-6,6.

Introduction to Nylon Synthesis

Nylons are a class of synthetic polymers known as polyamides, characterized by the repeating amide linkage ($-\text{CO}-\text{NH}-$) in the polymer backbone. They are renowned for their high strength, durability, and resistance to abrasion, making them suitable for a wide range of applications, from textiles and carpets to engineering plastics. The two most common types of nylon are Nylon-6 and Nylon-6,6. The numbers in the name refer to the number of carbon atoms in the monomer units.

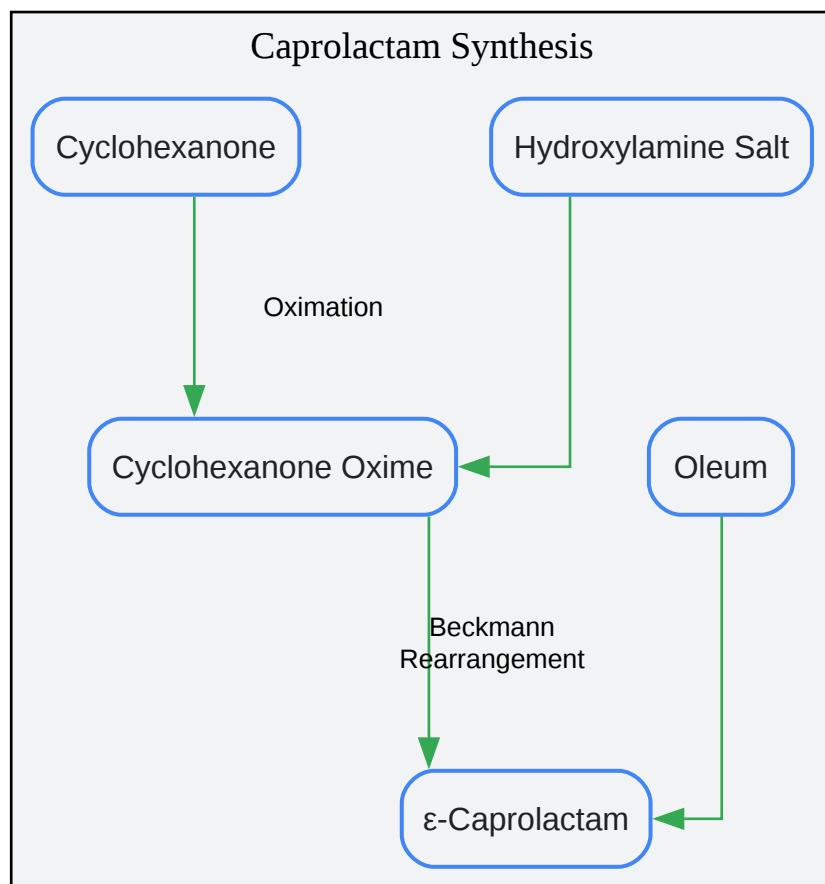
This document provides an overview of the chemical pathways and experimental protocols for the synthesis of these two important polymers.

Part 1: Synthesis of Nylon-6 via Ring-Opening Polymerization of Caprolactam

Nylon-6 is synthesized through the ring-opening polymerization of ϵ -caprolactam. The primary precursor for caprolactam is cyclohexanone, which can be produced from the oxidation of cyclohexane.

Synthesis of Caprolactam from Cyclohexanone

The industrial synthesis of caprolactam from cyclohexanone typically involves the formation of cyclohexanone oxime, followed by a Beckmann rearrangement.


1. Oximation of Cyclohexanone:

Cyclohexanone reacts with a hydroxylamine salt (e.g., hydroxylamine sulfate or hydroxylamine phosphate) to form cyclohexanone oxime.

2. Beckmann Rearrangement:

The cyclohexanone oxime is then treated with a strong acid, typically oleum (fuming sulfuric acid), to induce the Beckmann rearrangement, which converts the cyclic oxime into the cyclic amide, ϵ -caprolactam.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Logical Workflow for Caprolactam Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of ϵ -caprolactam from cyclohexanone.

Experimental Protocol: Synthesis of Caprolactam (Illustrative)

Materials:

- Cyclohexanone
- Hydroxylamine sulfate
- Concentrated sulfuric acid (or oleum)
- Ammonia solution

- Organic solvent for extraction (e.g., benzene or toluene)

Procedure:

- Oximation: In a suitable reactor, a solution of cyclohexanone is reacted with an aqueous solution of hydroxylamine sulfate. The pH is carefully controlled by the addition of ammonia to neutralize the sulfuric acid formed. The reaction is typically carried out at a temperature between 0-20°C.
- Oxime Separation: The resulting cyclohexanone oxime is then separated from the aqueous phase.
- Beckmann Rearrangement: The purified cyclohexanone oxime is added to oleum under controlled temperature conditions (typically below 100°C) to initiate the Beckmann rearrangement.
- Neutralization and Extraction: The reaction mixture is then neutralized with ammonia. This step also unfortunately produces a significant amount of ammonium sulfate as a byproduct. The caprolactam is then extracted using an organic solvent.
- Purification: The extracted caprolactam is purified by distillation under reduced pressure.

Data Presentation: Typical Reaction Parameters for Caprolactam Synthesis

Parameter	Value	Reference
<hr/>		
Oximation		
Temperature	0 - 20 °C	[1]
pH	4 - 7	[1]
<hr/>		
Beckmann Rearrangement		
Catalyst	Oleum ($\text{H}_2\text{SO}_4 \cdot \text{SO}_3$)	[2] [3]
Temperature	< 100 °C	[2]
Overall Yield	> 95%	[1]
<hr/>		

Part 2: Synthesis of Nylon-6,6 via Polycondensation

Nylon-6,6 is produced by the polycondensation of two monomers: hexamethylenediamine and adipic acid. Each monomer contains six carbon atoms, hence the name "6,6".

Monomer Synthesis

- **Adipic Acid:** Industrially, adipic acid is primarily produced from the oxidation of a mixture of cyclohexanone and cyclohexanol (often called "KA oil"), which is itself obtained from the oxidation of cyclohexane. The oxidation is typically carried out using nitric acid.
- **Hexamethylenediamine:** Hexamethylenediamine is also produced from adipic acid. Adipic acid is converted to adiponitrile, which is then hydrogenated to give hexamethylenediamine.

Polycondensation Reaction

The polymerization reaction involves the formation of an amide bond between the amine group of hexamethylenediamine and the carboxylic acid group of adipic acid, with the elimination of a water molecule.

To facilitate the reaction and ensure a 1:1 stoichiometric ratio, an aqueous solution of hexamethylenediamine and adipic acid is first reacted to form a salt, commonly referred to as "nylon salt" (hexamethylenediammonium adipate). This salt is then heated in an autoclave under pressure to initiate polymerization.

Signaling Pathway for Nylon-6,6 Synthesis

[Click to download full resolution via product page](#)

Caption: Formation of Nylon-6,6 from its monomers.

Experimental Protocol: Interfacial Polymerization of Nylon-6,6 (The "Nylon Rope Trick")

This laboratory-scale demonstration illustrates the rapid formation of Nylon-6,6 at the interface of two immiscible liquids.

Materials:

- Adipoyl chloride (the diacid chloride of adipic acid)
- Hexamethylenediamine
- A non-polar organic solvent (e.g., cyclohexane or hexane)
- Water
- Sodium hydroxide (optional, to neutralize the HCl byproduct)

Procedure:

- Solution A: Prepare a solution of adipoyl chloride in the organic solvent.
- Solution B: Prepare an aqueous solution of hexamethylenediamine. A small amount of sodium hydroxide can be added to this solution.
- Interfacial Polymerization: Carefully pour the organic solution (Solution A) on top of the aqueous solution (Solution B) in a beaker. A film of Nylon-6,6 will form instantly at the interface of the two layers.
- Formation of Nylon Rope: Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous "rope" of nylon can be drawn from the beaker until one of the reactants is depleted.
- Washing: The nylon rope should be washed with water and then ethanol to remove unreacted monomers and byproducts.

Data Presentation: Typical Conditions for Nylon-6,6 Synthesis

Parameter	Industrial Polycondensation	Interfacial Polymerization (Lab)	Reference
Reactants	Adipic acid, Hexamethylenediamine e	Adipoyl chloride, Hexamethylenediamine e	
Temperature	250 - 300 °C	Room Temperature	
Pressure	Elevated pressure	Atmospheric pressure	
Catalyst	None (autocatalytic)	None	
Byproduct	Water	HCl	

Conclusion

The synthesis of nylon is a cornerstone of the polymer industry. While the specific role of **cyclohexylamine carbonate** as a direct intermediate is not well-documented, the established pathways for producing Nylon-6 and Nylon-6,6 from precursors like cyclohexanone, adipic acid, and hexamethylenediamine are highly optimized and efficient. The protocols and data presented here provide a foundational understanding of the chemistry involved in producing these versatile materials. Further research into novel catalytic systems and bio-based monomers continues to be an active area of investigation, aiming for more sustainable and environmentally friendly production methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 2. krohne.com [krohne.com]
- 3. Caprolactam Production Process | Vaisala [vaisala.com]

- To cite this document: BenchChem. [Cyclohexylamine carbonate as a chemical intermediate in nylon synthesis.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583402#cyclohexylamine-carbonate-as-a-chemical-intermediate-in-nylon-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com